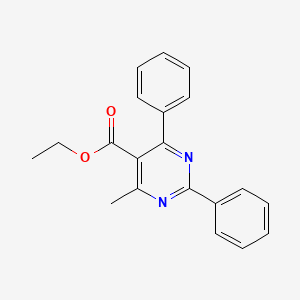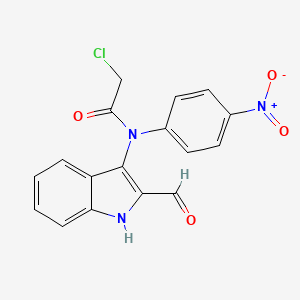
3-Oxo-2,3-dihydroisoquinoline-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Oxo-2,3-dihydroisoquinoline-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C10H7NO2 It is a derivative of isoquinoline, featuring a keto group at the third position and an aldehyde group at the fifth position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-2,3-dihydroisoquinoline-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Vilsmeier-Haack reaction, which uses a Vilsmeier reagent (formed from dimethylformamide and phosphorus oxychloride) to induce cyclization and form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality output .
化学反応の分析
Types of Reactions: 3-Oxo-2,3-dihydroisoquinoline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde position, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Oxidation: 3-Oxo-2,3-dihydroisoquinoline-5-carboxylic acid.
Reduction: 3-Hydroxy-2,3-dihydroisoquinoline-5-carbaldehyde.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
科学的研究の応用
3-Oxo-2,3-dihydroisoquinoline-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing into its potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurodegenerative diseases and cancer.
Industry: It is used in the development of advanced materials, including polymers and dyes.
作用機序
The mechanism of action of 3-Oxo-2,3-dihydroisoquinoline-5-carbaldehyde involves its interaction with various molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to intercalate with DNA, disrupting normal cellular processes and leading to cell death in cancer cells .
類似化合物との比較
- 1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde
- 4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde
- 6-Methyl-2-oxo-quinoline-3-carbaldehyde
Comparison: 3-Oxo-2,3-dihydroisoquinoline-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis .
特性
分子式 |
C10H7NO2 |
|---|---|
分子量 |
173.17 g/mol |
IUPAC名 |
3-oxo-2H-isoquinoline-5-carbaldehyde |
InChI |
InChI=1S/C10H7NO2/c12-6-8-3-1-2-7-5-11-10(13)4-9(7)8/h1-6H,(H,11,13) |
InChIキー |
BUPBFPLCLCASIY-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CNC(=O)C=C2C(=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![13-hydroxy-10,16-bis(3-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12940622.png)
![12-hydroxy-1,10-bis(2-methylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12940636.png)

![1-[2-(Decylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12940647.png)

![Ethyl {3-[(acridin-9-yl)amino]-4-methylphenyl}carbamate](/img/structure/B12940686.png)





![tert-Butyl (S)-1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12940724.png)

